molecular formula C22H17ClN2O5S B11330346 3-(4-chlorophenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11330346
M. Wt: 456.9 g/mol
InChI Key: MJYVVCOQRVJLSQ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a sulfamoylphenyl group, and a benzopyran ring system

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is often introduced through a sulfonation reaction followed by amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:

    3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Lacks the dihydro component.

    3-(4-METHOXYPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Contains a methoxy group instead of a chloro group.

These structural differences can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of 3-(4-CHLOROPHENYL)-1-OXO-N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE.

Properties

Molecular Formula

C22H17ClN2O5S

Molecular Weight

456.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H17ClN2O5S/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)30-20)21(26)25-17-6-8-18(9-7-17)31(24,28)29/h1-11,20H,12H2,(H,25,26)(H2,24,28,29)

InChI Key

MJYVVCOQRVJLSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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